molecular formula C10H10ClF3N2 B1422620 2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine CAS No. 1053657-79-6

2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Cat. No. B1422620
M. Wt: 250.65 g/mol
InChI Key: UHHIKCCJOGKVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine, or 2C-PTF-1, is a synthetic compound with a wide range of potential applications in scientific research. It is a derivative of the phenethylamine class of compounds and has been used in a variety of studies related to its biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activities and Structural Properties

2-Chloro-6-(trifluoromethyl)pyridine has been studied for its antimicrobial activities. Researchers have investigated its structure using FT-IR, NMR, and DFT methods, revealing insights into its molecular properties and interaction with DNA. This compound has shown potential in antimicrobial applications and has been tested using the minimal inhibitory concentration method. The molecule's effect on plasmid DNA has also been monitored, highlighting its biological relevance (Evecen, Kara, İdil, & Tanak, 2017).

Halogen Shuffling in Pyridines

The compound has been used in studies exploring halogen shuffling in pyridines. Site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine have been achieved, demonstrating its versatility as a starting material for various chemical reactions. This research contributes to the broader understanding of halogen chemistry in pyridines (Mongin, Tognini, Cottet, & Schlosser, 1998).

Application in Fungicide Synthesis

The compound has been analyzed in the context of fungicide synthesis, specifically in the form of fluazinam. The crystal structure and interactions of fluazinam, which includes 2-chloro-6-(trifluoromethyl)pyridine as a component, have been studied, offering valuable insights into its use in agricultural applications (Jeon, Kim, Lee, & Kim, 2013).

Synthesis Studies

Extensive studies on the synthesis of various derivatives of 2-chloro-6-(trifluoromethyl)pyridine have been conducted. These include the preparation of boronic acid derivatives, which have significant implications in organic synthesis and pharmaceutical research. The synthesis process and reaction conditions for these derivatives provide foundational knowledge for future chemical and pharmacological studies (Guoqua, 2014).

Metalation and Functionalization

The metalation and subsequent functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including 2-chloro-6-(trifluoromethyl)pyridine, have been explored. These studies highlight the compound's potential in creating complex metal-organic frameworks and its applications in catalysis and material science (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

properties

IUPAC Name

2-chloro-6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2/c11-8-5-7(10(12,13)14)6-9(15-8)16-3-1-2-4-16/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHIKCCJOGKVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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